N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-methylpropyl bromide to form the intermediate 5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Chemical Reactions Analysis
N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of cancer cells .
Comparison with Similar Compounds
N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other thiadiazole derivatives such as:
- N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 3,4-dichloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents on the thiadiazole ring or the benzene ring can significantly influence the compound’s properties and effectiveness in various applications .
Properties
Molecular Formula |
C13H15N3OS2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3OS2/c1-9(2)8-18-13-16-15-12(19-13)14-11(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17) |
InChI Key |
HDBNEBWVXMQHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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